Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the role of dihydroxyacetone and its phosphorylated form, dihydroxyacetone phosphate (B84403) (DHAP), within the glycolytic pathway. DHAP is a pivotal metabolic intermediate, positioned at the crossroads of carbohydrate and lipid metabolism.[1] This document outlines its formation, conversion, the kinetics of associated enzymes, and its emerging role in cellular signaling, offering valuable insights for research and therapeutic development.
Core Role of DHAP in Glycolysis: Formation and Isomerization
Dihydroxyacetone phosphate (DHAP) is a key three-carbon intermediate in the preparatory phase of glycolysis.[1][2] It is formed, along with glyceraldehyde 3-phosphate (G3P), from the cleavage of the six-carbon molecule fructose (B13574) 1,6-bisphosphate.[3][4] This reaction is catalyzed by the enzyme fructose-bisphosphate aldolase (B8822740) (EC 4.1.2.13).[1]
The glycolytic pathway can only directly catabolize G3P in its subsequent energy-yielding steps. To ensure that the carbon atoms from DHAP are not lost, the enzyme triosephosphate isomerase (TPI or TIM, EC 5.3.1.1) catalyzes the rapid and reversible interconversion of DHAP to G3P.[1][5][6] This isomerization is critical for maximizing the ATP yield from a single molecule of glucose, as it allows both three-carbon units to proceed through the payoff phase.[1] While the equilibrium of this reaction favors DHAP, the continuous consumption of G3P in the next glycolytic step drives the conversion forward.[1][5]
// Nodes
F6P [label="Fructose 6-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"];
F16BP [label="Fructose 1,6-Bisphosphate", fillcolor="#F1F3F4", fontcolor="#202124"];
DHAP [label="Dihydroxyacetone\nPhosphate (DHAP)", fillcolor="#FBBC05", fontcolor="#202124", shape=box];
G3P [label="Glyceraldehyde\n3-Phosphate (G3P)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Payoff [label="Glycolytic Payoff Phase", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
F6P -> F16BP [label="Phosphofructokinase-1\n(PFK-1)", color="#5F6368"];
F16BP -> DHAP [label="Aldolase", color="#EA4335"];
F16BP -> G3P [label="Aldolase", color="#EA4335"];
DHAP -> G3P [label="Triosephosphate\nIsomerase (TPI)", dir=both, color="#34A853"];
G3P -> Payoff [label="Glyceraldehyde-3-Phosphate\nDehydrogenase", color="#5F6368"];
}
caption: Central role of DHAP in the glycolytic pathway.
Entry of Exogenous Dihydroxyacetone and Glycerol (B35011)
Beyond its role as a glycolytic intermediate, DHAP serves as an entry point for other metabolites. Exogenous dihydroxyacetone can be phosphorylated by a kinase to form DHAP, thereby entering the glycolytic pathway. More significantly, DHAP is the product of the dehydrogenation of L-glycerol-3-phosphate, which is derived from the breakdown of triglycerides.[3] This reaction, catalyzed by glycerol-3-phosphate dehydrogenase , connects lipid metabolism to glycolysis.[3][4] Conversely, DHAP can be reduced to L-glycerol-3-phosphate, providing the glycerol backbone for the synthesis of new triglycerides in adipose tissue.[3][4]
// Nodes
Triglycerides [label="Triglycerides", fillcolor="#F1F3F4", fontcolor="#202124"];
Glycerol [label="Glycerol", fillcolor="#F1F3F4", fontcolor="#202124"];
Glycerol3P [label="L-Glycerol-3-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"];
DHAP [label="Dihydroxyacetone\nPhosphate (DHAP)", fillcolor="#FBBC05", fontcolor="#202124"];
Glycolysis [label="Glycolysis\n(via G3P)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
DHA [label="Dihydroxyacetone", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Triglycerides -> Glycerol [label="Lipolysis", color="#5F6368"];
Glycerol -> Glycerol3P [label="Glycerol Kinase", color="#5F6368"];
Glycerol3P -> DHAP [label="Glycerol-3-Phosphate\nDehydrogenase", dir=both, color="#EA4335"];
DHA -> DHAP [label="Triokinase / DHA Kinase", color="#5F6368"];
DHAP -> Glycolysis [label="Triosephosphate\nIsomerase", color="#34A853"];
}
caption: Entry points of glycerol and dihydroxyacetone into glycolysis via DHAP.
Quantitative Data
The enzymes responsible for the formation and isomerization of DHAP are highly efficient. Triosephosphate isomerase, in particular, is often cited as a "kinetically perfect enzyme," meaning its rate is limited primarily by the diffusion of its substrate.[7]
Table 1: Kinetic Parameters of Triosephosphate Isomerase (TPI)
| Organism |
Substrate |
Km (mM) |
kcat (s-1) |
kcat/Km (M-1s-1) |
Reference |
| Chicken Muscle |
D-Glyceraldehyde 3-Phosphate |
0.47 |
4270 |
9.1 x 106 |
[8] |
| Chicken Muscle |
Dihydroxyacetone Phosphate |
0.97 |
432 |
4.5 x 105 |
[8] |
| Drosophila (WT) | D-Glyceraldehyde 3-Phosphate | 1.15 ± 0.13 | 5610 ± 200 | 4.9 x 106 |[9] |
Table 2: Thermodynamic Data for DHAP-Related Reactions in Glycolysis
| Reaction |
Enzyme |
ΔG°' (kJ/mol) |
ΔG (kJ/mol) |
| Fructose 1,6-bisphosphate ⇌ DHAP + G3P |
Aldolase |
+23.8 |
< 0 |
| DHAP ⇌ G3P |
Triosephosphate Isomerase |
+7.5 |
≈ 0 |
ΔG°' represents the standard transformed free energy change, while ΔG represents the actual free energy change under typical cellular conditions. The positive ΔG°' of the aldolase reaction is overcome by the rapid consumption of the products in subsequent reactions.[10]
Experimental Protocols
Protocol: Spectrophotometric Assay for Triosephosphate Isomerase (TPI) Activity
This protocol describes a coupled enzyme assay to determine TPI activity by monitoring the consumption of NADH. TPI converts DHAP to G3P, which is then oxidized by glyceraldehyde-3-phosphate dehydrogenase (GAPDH), reducing NAD+ to NADH. However, since the equilibrium favors DHAP, the reaction is typically measured in the reverse direction (G3P to DHAP). The DHAP is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (GPDH), oxidizing NADH to NAD+. The decrease in absorbance at 340 nm is proportional to TPI activity.
A. Reagent Preparation:
-
Assay Buffer: 100 mM Triethanolamine buffer, pH 7.6, containing 10 mM EDTA.
-
NADH Solution: 5 mM NADH in Assay Buffer. Store protected from light.
-
Coupling Enzyme: Glycerol-3-phosphate dehydrogenase (GPDH), ~1000 U/mL.
-
Substrate: 20 mM D-Glyceraldehyde 3-phosphate (G3P). Prepare fresh.
-
Sample: Purified enzyme or cell/tissue lysate prepared in ice-cold assay buffer.[11][12]
B. Assay Procedure:
-
In a 96-well plate or cuvette, prepare a reaction mix for each sample.[11]
-
Reaction Mix (per well):
-
Incubate the mixture for 5 minutes at 37°C to allow for the consumption of any endogenous DHAP or G3P.
-
Initiate the reaction by adding 10 µL of the G3P substrate.
-
Immediately measure the absorbance at 340 nm in kinetic mode, recording readings every 30 seconds for 5-10 minutes.[9][12]
C. Data Analysis:
// Nodes
start [label="Start: Prepare Reagents\n(Buffer, NADH, GPDH, G3P)", fillcolor="#F1F3F4", fontcolor="#202124"];
mix [label="Prepare Reaction Mix\n(Buffer, NADH, GPDH, Sample)", fillcolor="#F1F3F4", fontcolor="#202124"];
incubate [label="Pre-incubate 5 min at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"];
add_sub [label="Initiate Reaction:\nAdd G3P Substrate", fillcolor="#FBBC05", fontcolor="#202124"];
measure [label="Measure Absorbance at 340 nm\n(Kinetic Mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
analyze [label="Calculate Rate (ΔA/min)\nand Determine Activity", fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="End", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
start -> mix [color="#5F6368"];
mix -> incubate [color="#5F6368"];
incubate -> add_sub [color="#5F6368"];
add_sub -> measure [color="#5F6368"];
measure -> analyze [color="#5F6368"];
analyze -> end [color="#5F6368"];
}
caption: Workflow for the TPI coupled enzyme activity assay.
DHAP as a Signaling Molecule
Recent research has uncovered a role for DHAP beyond its metabolic function. It has been identified as a key signaling molecule that communicates glucose availability to the master growth regulator, mTORC1.[1] Studies have shown that the synthesis of DHAP is sufficient to activate mTORC1, even in the absence of glucose.[1] This mechanism provides a direct link between glycolytic flux and the regulation of cell growth and proliferation, independent of cellular ATP levels.[1] This positions the enzymes that regulate DHAP levels, such as aldolase and TPI, as potential targets in diseases characterized by dysregulated cell growth, such as cancer.
// Nodes
Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"];
Glycolysis [label="Glycolysis", fillcolor="#F1F3F4", fontcolor="#202124"];
DHAP [label="DHAP", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];
mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Growth [label="Cell Growth &\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Glucose -> Glycolysis [color="#5F6368"];
Glycolysis -> DHAP [label="Fructose-1,6-bisphosphate\n(via Aldolase)", color="#5F6368"];
DHAP -> mTORC1 [label="Activates", color="#4285F4", style=dashed, arrowhead=normal];
mTORC1 -> Growth [label="Promotes", color="#4285F4"];
}
caption: DHAP acts as a key signal of glucose availability to activate mTORC1.[1]
References